molecular formula C26H27N3O4 B2477008 3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850930-86-8

3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2477008
CAS No.: 850930-86-8
M. Wt: 445.519
InChI Key: ZCAOSGRHAVVLMT-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a benzamide moiety, and it is further substituted with ethoxy groups at the 3, 4, and 5 positions of the benzene ring.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include gold catalysts, Meldrum’s acid, and arylglyoxals. The major products formed from these reactions are typically derivatives of the imidazo[1,2-a]pyridine core.

Scientific Research Applications

3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with γ-aminobutyric acid (GABA) receptors, which can lead to various biological effects . Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds also interact with GABA receptors but have different substitution patterns and biological activities . The unique ethoxy substitutions in this compound may contribute to its distinct pharmacological profile.

Similar Compounds

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-4-31-20-16-19(17-21(32-5-2)24(20)33-6-3)26(30)28-25-23(18-12-8-7-9-13-18)27-22-14-10-11-15-29(22)25/h7-17H,4-6H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAOSGRHAVVLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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